molecular formula C14H10Br2N2O B13682386 6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13682386
M. Wt: 382.05 g/mol
InChI Key: LJYWTZMFPSBXHB-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination. One common method is the reaction of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of a catalyst, such as acetic acid, to form the imidazo[1,2-a]pyridine core. Subsequent bromination using bromine or N-bromosuccinimide (NBS) introduces the bromine atoms at the 6 and 8 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atoms and methoxyphenyl group contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of bromine atoms and a methoxyphenyl group, which enhance its biological activity and make it a versatile scaffold for drug development. Its ability to undergo various chemical reactions also adds to its versatility in synthetic chemistry .

Properties

Molecular Formula

C14H10Br2N2O

Molecular Weight

382.05 g/mol

IUPAC Name

6,8-dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10Br2N2O/c1-19-11-4-2-9(3-5-11)13-8-18-7-10(15)6-12(16)14(18)17-13/h2-8H,1H3

InChI Key

LJYWTZMFPSBXHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br

Origin of Product

United States

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